![molecular formula C21H31NO2S2 B14740370 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid CAS No. 3381-15-5](/img/structure/B14740370.png)
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is a chemical compound that features a benzothiazole ring attached to a tetradecanoic acid chain via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid typically involves the reaction of 2-mercaptobenzothiazole with tetradecanoic acid or its derivatives. One common method is the condensation reaction between 2-mercaptobenzothiazole and tetradecanoic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives.
科学的研究の応用
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]acetic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]butanoic acid
Uniqueness
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts specific physical and chemical properties. This long chain can influence the compound’s solubility, stability, and interactions with biological membranes, making it distinct from other benzothiazole derivatives with shorter chains.
特性
CAS番号 |
3381-15-5 |
|---|---|
分子式 |
C21H31NO2S2 |
分子量 |
393.6 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-16-19(20(23)24)26-21-22-17-14-12-13-15-18(17)25-21/h12-15,19H,2-11,16H2,1H3,(H,23,24) |
InChIキー |
GZHZKSMBGDYARE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C(=O)O)SC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


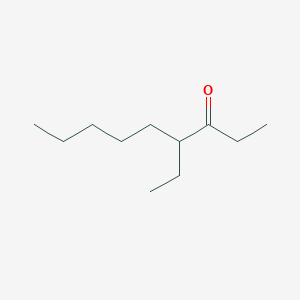
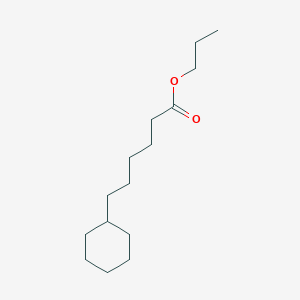

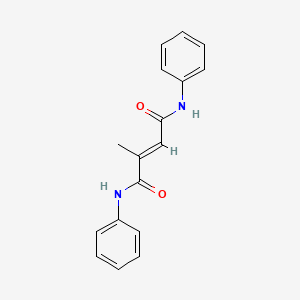
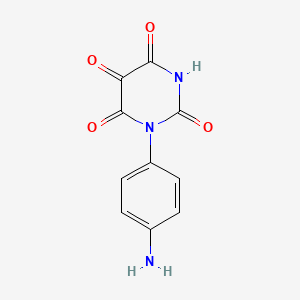
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
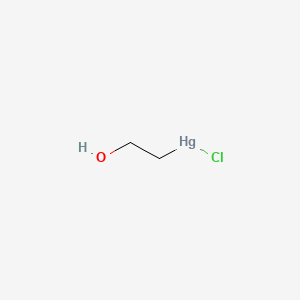
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
